molecular formula C20H20N4O4S B2844637 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide CAS No. 850936-04-8

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide

Cat. No. B2844637
CAS RN: 850936-04-8
M. Wt: 412.46
InChI Key: ZFBGQOLXKQLHAG-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide is a sulfonamide.

Scientific Research Applications

Anticancer Applications

A series of compounds related to the specified chemical were synthesized and evaluated for their anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than the reference drug etoposide (B. Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Novel substituted benzamide/benzene sulfonamides were synthesized, displaying potential as anti-inflammatory and anti-cancer agents. These compounds were synthesized in fair to good yields and are examples of the diverse biological activities explored for this chemical class (Madhavi Gangapuram & K. Redda, 2009).

Antibacterial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole were investigated for their in vitro biological activities, including antioxidant and antibacterial effects against Staphylococcus aureus. Some compounds showed significant antibacterial and potent antioxidant activities, highlighting the therapeutic potential of these molecules (Subbulakshmi N. Karanth et al., 2019).

Corrosion Inhibition

The chemical and its derivatives have been assessed for their corrosion inhibition properties towards mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, SEM, and computational methods, indicating the compounds' efficiency in forming protective layers on metal surfaces (P. Ammal et al., 2018).

Antimycobacterial Activity

New N-substituted derivatives were synthesized and screened for their in vitro antitubercular activities. Some compounds exhibited promising activity against Mycobacterium tuberculosis, with one leading molecule showing significant efficacy without toxicity to a normal cell line, indicating its potential for further drug development (N. Nayak et al., 2016).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-24(13-14-5-3-2-4-6-14)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h2-6,9-12,16H,7-8,13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGQOLXKQLHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide

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